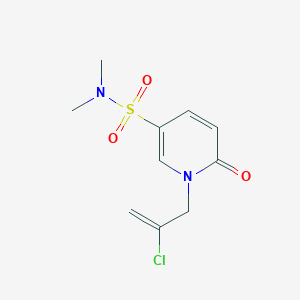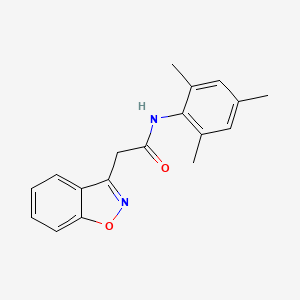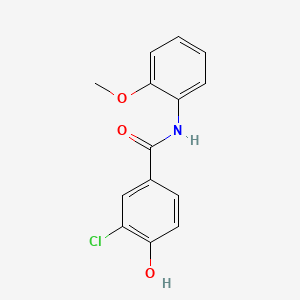
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide, also known as EML 105, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the enzyme dipeptidyl peptidase IV (DPP4), which is involved in regulating cell growth and proliferation.
科学研究应用
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. In addition, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to enhance the effectiveness of chemotherapy drugs such as gemcitabine and cisplatin.
作用机制
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 targets the enzyme DPP4, which is involved in regulating cell growth and proliferation. By inhibiting DPP4, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in promoting cancer growth and progression.
实验室实验的优点和局限性
One advantage of using 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in lab experiments is its specificity for DPP4. This allows researchers to study the effects of DPP4 inhibition on cancer cell growth and proliferation. However, one limitation of using 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 is its potential toxicity. High doses of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 have been shown to cause liver damage in animal studies.
未来方向
There are several future directions for research on 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105. One direction is to investigate the potential use of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in combination with other cancer drugs to enhance their effectiveness. Another direction is to study the effects of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 on other types of cancer, such as prostate cancer and ovarian cancer. Finally, researchers could explore the use of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in combination with immunotherapy drugs to enhance the immune response against cancer cells.
合成方法
The synthesis of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 involves several steps, starting with the reaction of 2,4-dimethylaniline with ethyl chloroformate to form 2-(2,4-dimethylanilino)ethyl carbamate. This intermediate is then reacted with 3-chloropropanoyl chloride to form 2-(2,4-dimethylanilino)-N-(3-chloropropanoyl)ethyl carbamate. Finally, the product is treated with sodium ethoxide to form 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105.
属性
IUPAC Name |
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-5-15-14(19)17-13(18)11(4)16-12-7-6-9(2)8-10(12)3/h6-8,11,16H,5H2,1-4H3,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCMMXXUZUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)NC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)
![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)


